molecular formula C12H10Cl2N4O B10910516 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10910516
M. Wt: 297.14 g/mol
InChI Key: UYXJMZUWPAMKPQ-UHFFFAOYSA-N
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Description

4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with various aldehydes and ketones to form Schiff bases and other derivatives.

Scientific Research Applications

4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include:

The uniqueness of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10Cl2N4O

Molecular Weight

297.14 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10Cl2N4O/c1-18-11(12(15)19)10(6-17-18)16-5-7-2-3-8(13)4-9(7)14/h2-6H,1H3,(H2,15,19)

InChI Key

UYXJMZUWPAMKPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N

Origin of Product

United States

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